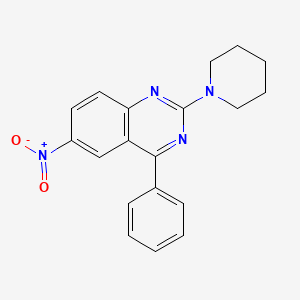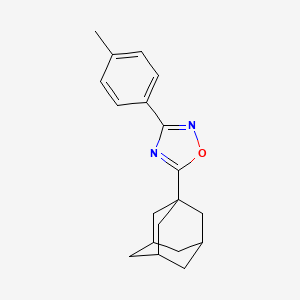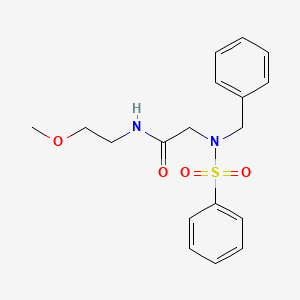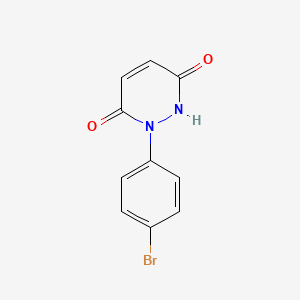
6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a quinazoline derivative, which is a class of heterocyclic compounds that have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the cells. It has been shown to inhibit the activity of certain enzymes and receptors, which are involved in the regulation of cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects
6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to reduce inflammation in the brain, protect neurons from oxidative stress, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline is its potential as a multi-targeted agent. It has been shown to modulate various signaling pathways in the cells, which makes it a promising candidate for the treatment of various diseases. Additionally, it has been demonstrated to have low toxicity and good bioavailability.
However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments. Furthermore, its mechanism of action is not fully understood, which can make it challenging to design experiments to evaluate its biological effects.
Orientations Futures
There are several future directions for the research on 6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline. One potential area of research is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Furthermore, there is a need for more preclinical and clinical studies to evaluate its potential as a therapeutic agent for various diseases. In particular, its potential as a treatment for neurodegenerative diseases and cancer should be further investigated. Finally, the development of new formulations and delivery systems to improve its solubility and bioavailability could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline involves the reaction of 4-phenyl-2-(1-piperidinyl)quinazoline with nitric acid in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been evaluated for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been investigated for its anti-inflammatory and anti-microbial properties.
In the field of neuroscience, 6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline has been studied for its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Furthermore, it has been evaluated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
6-nitro-4-phenyl-2-piperidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-23(25)15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)21-19(20-17)22-11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIBORCCDHDQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-4-phenyl-2-piperidin-1-ylquinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5125890.png)

![ethyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetate](/img/structure/B5125907.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5125915.png)
![4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5125933.png)

![N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5125966.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-fluorobenzamide](/img/structure/B5125970.png)
![1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate](/img/structure/B5125978.png)
![3-[(1,3-benzothiazol-2-ylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5125985.png)

![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[4-(2-pyrimidinyloxy)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125999.png)
![2-[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5126007.png)